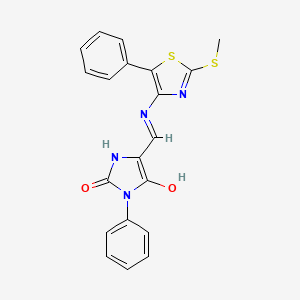
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazole ring, a thiazole ring, and multiple functional groups, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by the formation of the imidazole ring
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, advanced purification techniques, and scalable reaction conditions. The process would also need to comply with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of a strong electrophile and a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the phenyl rings.
Applications De Recherche Scientifique
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-hydroxy-4-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)-1-phenyl-1H-imidazol-2(3H)-one: shares structural similarities with other imidazole and thiazole derivatives.
Thiazole derivatives: Known for their biological activities and used in various pharmaceutical applications.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
What sets this compound apart is its combination of functional groups and rings, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
4-hydroxy-5-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-3-phenyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-27-20-23-17(16(28-20)13-8-4-2-5-9-13)21-12-15-18(25)24(19(26)22-15)14-10-6-3-7-11-14/h2-12,25H,1H3,(H,22,26)/b21-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXHDACXCXCEKL-CIAFOILYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)N=CC3=C(N(C(=O)N3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C(S1)C2=CC=CC=C2)/N=C/C3=C(N(C(=O)N3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













